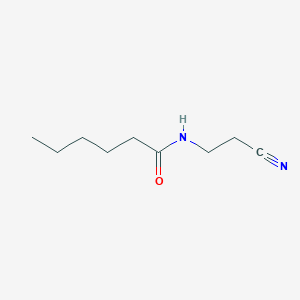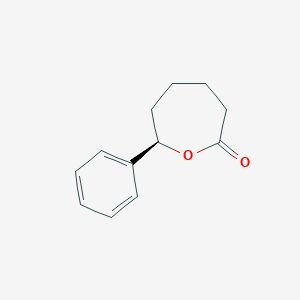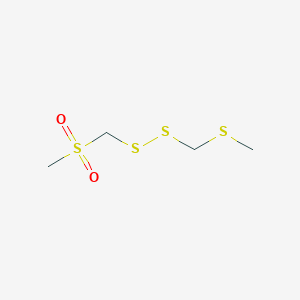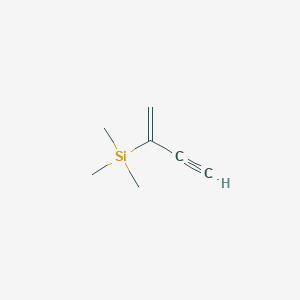
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile is an organic compound with a complex structure that includes a chloro group, a nitrile group, and a conjugated enone system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Condensation Reactions: The enone system can participate in aldol condensations with aldehydes or ketones.
Cyclization Reactions: The nitrile group can react with nucleophiles to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, hydrazines
Solvents: Acetonitrile, ethanol, dichloromethane
Catalysts: Lewis acids like aluminum chloride or boron trifluoride
Major Products
The major products formed from these reactions include substituted benzonitriles, heterocyclic compounds, and various enone derivatives.
Aplicaciones Científicas De Investigación
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile involves its interaction with nucleophiles and electrophiles. The chloro group and the enone system are key reactive sites that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile: Contains a chloro group and a nitrile group.
4-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl acetate: Similar structure but with an acetate group instead of a nitrile group.
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
This compound is unique due to its combination of a chloro group, a nitrile group, and a conjugated enone system. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
148682-12-6 |
|---|---|
Fórmula molecular |
C10H6ClNO |
Peso molecular |
191.61 g/mol |
Nombre IUPAC |
4-(1-chloro-3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C10H6ClNO/c11-10(5-6-13)9-3-1-8(7-12)2-4-9/h1-6H |
Clave InChI |
LSLWZASXPAZZBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C(=CC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
silane](/img/structure/B12553300.png)





![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)




![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
